molecular formula C9H9BrO B152691 7-Bromochroman CAS No. 941710-30-1

7-Bromochroman

Cat. No. B152691
CAS RN: 941710-30-1
M. Wt: 213.07 g/mol
InChI Key: BCDHMTIEVNKNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium(0)-catalyzed Synthesis of Medium-sized Heterocycles

The synthesis of medium-sized heterocycles using bromoallenes as an allyl dication equivalent has been demonstrated to be highly regio- and stereoselective. The process involves cyclization in the presence of a palladium(0) catalyst and alcohol, leading to the selective formation of seven- and eight-membered rings depending on the nucleophilic functionality involved. This method provides a useful approach for synthesizing heterocycles without the need for high dilution conditions .

Molecular Geometry of 7α-Bromocholesteryl Chloride

The molecular structure of 7α-bromocholesteryl chloride has been elucidated through single crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic space group and exhibits specific cell constants. This detailed structural information is crucial for understanding the physical and chemical properties of the compound .

Synthesis and Properties of 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones

The synthesis of 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones via Heck coupling reaction from 7-bromo-3-hydroxychromones has been achieved. The introduction of the electron acceptor group at the 7-position results in significant red shifts in both absorption and emission spectra, making these compounds promising for the development of new fluorescent probes in biological research .

Synthesis and Crystal Structures of Benzodiazepine Derivatives

The treatment of certain benzodiazepine derivatives with alkyl tosylates has led to the synthesis of compounds with different alkyl substituents and crystallization forms. X-ray crystallography confirmed the differences in molecular structure and intermolecular interactions, which have implications for the physical properties and potential applications of these compounds .

Palladium-catalyzed Bromoalkynylation of C-C Double Bonds

The bromoalkynylation of C-C double bonds has been explored, revealing a ring-structure-dependent synthesis of 7-alkynyl norbornanes and cyclobutenyl halides. This method provides an efficient way to synthesize complex molecules with high atom economy and has potential applications in various fields, including the synthesis of bioactive products .

Synthesis of 7-Bromo/5,6-Dimethyl-4H-1,4-Benzothiazines

The synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones has been reported. The process involves condensation and oxidative cyclization, followed by oxidation using hydrogen peroxide. The structures of the synthesized compounds have been confirmed by elemental analysis and spectral studies .

Synthesis and Study of Substituted Chromones

A series of new chromones with various haloalkyl and bromo substituents have been synthesized and characterized. Theoretical and experimental studies, including DFT calculations and vibrational spectroscopy, have been conducted to understand the properties of these compounds. The crystal structure of one such compound was determined by X-ray diffraction, and the intermolecular interactions were analyzed .

High-Temperature Bromination of 7-Oxabenzonorbornadiene

The high-temperature bromination of 7-oxabenzonorbornadiene has been studied, leading to the synthesis of dibromoaldehyde and non-rearranged products. The reaction conditions influence the product formation, and the dehydrobromination of certain products yields dibromo-7-oxabenzonorbornadiene, a useful synthon for further chemical transformations .

Molecular and Crystal Structures of Molybdenum Complexes

The structures of certain molybdenum complexes have been determined using X-ray diffraction. The complexes feature a metal-metal bond and planar cycloheptatrienyl rings. The study discusses the potential role of intermolecular hydrogen bonding involving the hydroxy-H atoms of the cation .

Self-assembled Aryl Bromo- and Cyanocuprates, -argentates, and -aurates

The synthesis of a homologous series of group 11 bromoate and cyanoate complexes has been achieved. The structural features of these complexes have been studied using crystallography and NMR spectroscopy, revealing insights into the bonding and structural characteristics of these higher-order -ate species .

Scientific Research Applications

Dual Emission Dyes

7-Bromochroman derivatives have been developed for use as dyes with red-shifted dual emission. Specifically, 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones, synthesized from 7-bromo-3-hydroxychromones, demonstrate significant red shifts in absorption and emission, indicating potential applications as fluorescent probes in biological research (Klymchenko & Mély, 2004).

Bromodomain Inhibition

Compounds related to this compound, specifically bromodomain-containing proteins like BRD7, play crucial roles in cellular processes such as chromatin remodeling, transcriptional regulation, and cell cycle progression. Their activity is significant in the pathophysiology of various diseases including cancers and metabolic disorders (Park & Lee, 2020). In a similar context, inhibitors of bromodomain-containing proteins have shown potential as disease treatments due to their profound anticancer and anti-inflammatory properties. I-BRD9, a chemical probe for bromodomain-containing protein 9, is an example of such inhibitors, indicating the role of these compounds in understanding cellular phenotypes associated with bromodomain inhibition (Theodoulou et al., 2016).

DNA-Protein Interaction Probes

Chemical probes derived from this compound, like 7‐bromo‐7‐deazaadenine 2′‐deoxynucleosides, have been designed to investigate DNA-protein interactions. These probes act sterically to inhibit specific interactions, providing a tool to explore the involvement of nitrogen atoms and the steric effects in major or minor grooves during these interactions, thus contributing valuable information to the field of genetic research and molecular biology (Minakawa et al., 2008).

Biochemical Production Processes

In the biochemical production sector, this compound derivatives like 7-bromo-l-tryptophan have applications. Fermentative processes using Corynebacterium glutamicum have been developed for the production of such compounds, indicating their potential in industrial applications for the agriculture, food, and pharmaceutical industries. This also highlights the sustainability aspect by providing greener alternatives to chemical synthesis routes (Veldmann et al., 2019).

Safety and Hazards

The safety information for 7-Bromochroman indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHMTIEVNKNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941710-30-1
Record name 7-bromo-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromochroman
Reactant of Route 2
7-Bromochroman
Reactant of Route 3
7-Bromochroman
Reactant of Route 4
7-Bromochroman
Reactant of Route 5
7-Bromochroman
Reactant of Route 6
7-Bromochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.